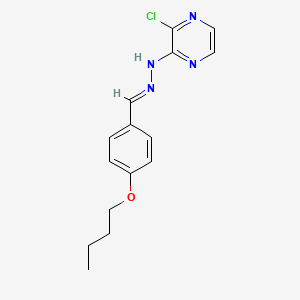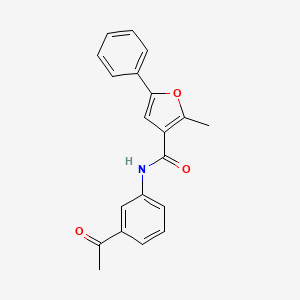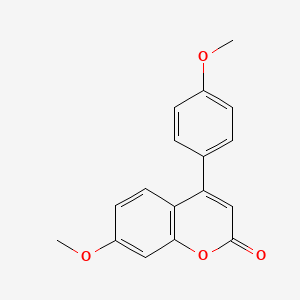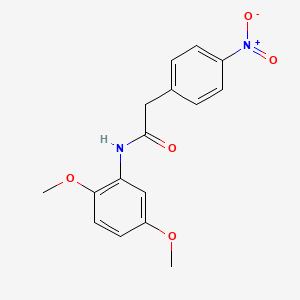![molecular formula C17H18N2O3 B5693680 3-(2-furyl)-N-[4-(isobutyrylamino)phenyl]acrylamide](/img/structure/B5693680.png)
3-(2-furyl)-N-[4-(isobutyrylamino)phenyl]acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-furyl)-N-[4-(isobutyrylamino)phenyl]acrylamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as FIPI and is a potent inhibitor of phospholipase D (PLD), an enzyme that plays a crucial role in various cellular processes.
作用機序
FIPI inhibits the activity of 3-(2-furyl)-N-[4-(isobutyrylamino)phenyl]acrylamide by binding to its catalytic domain and preventing its interaction with its substrate. This results in the inhibition of the production of phosphatidic acid, which is a key signaling molecule in various cellular processes.
Biochemical and Physiological Effects:
FIPI has been shown to have various biochemical and physiological effects. It has been shown to inhibit cell proliferation, induce apoptosis, and inhibit the migration of cancer cells. FIPI has also been shown to have anti-inflammatory effects and can inhibit the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the major advantages of using FIPI in lab experiments is its specificity towards 3-(2-furyl)-N-[4-(isobutyrylamino)phenyl]acrylamide. This allows researchers to study the effects of this compound inhibition on various cellular processes without affecting other enzymes or pathways. However, one of the limitations of using FIPI is its potential toxicity towards cells, which can affect the interpretation of results.
将来の方向性
There are various future directions for the study of FIPI. One of the major areas of research is the development of more potent and specific 3-(2-furyl)-N-[4-(isobutyrylamino)phenyl]acrylamide inhibitors. Another area of research is the study of the effects of FIPI on various disease models, such as cancer and inflammation. Additionally, the development of new methods for the delivery of FIPI to cells and tissues is also an area of interest for future research.
In conclusion, this compound or FIPI is a potent inhibitor of this compound that has gained significant attention in the field of scientific research. Its potential applications in various fields, including cancer and inflammation, make it a promising compound for future research. However, further studies are required to fully understand its mechanism of action and its effects on cellular processes.
合成法
The synthesis of FIPI involves the reaction of 2-furylboronic acid with 4-(isobutyrylamino)phenylacetic acid followed by the coupling of the resulting product with acryloyl chloride. The final product is then purified through column chromatography to obtain pure FIPI.
科学的研究の応用
FIPI has been extensively studied for its potential applications in various scientific fields. One of the major areas of research is the study of its mechanism of action and its effects on cellular processes. FIPI has been shown to inhibit the activity of 3-(2-furyl)-N-[4-(isobutyrylamino)phenyl]acrylamide, which is involved in various cellular processes such as membrane trafficking, signal transduction, and cell proliferation.
特性
IUPAC Name |
N-[4-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]phenyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-12(2)17(21)19-14-7-5-13(6-8-14)18-16(20)10-9-15-4-3-11-22-15/h3-12H,1-2H3,(H,18,20)(H,19,21)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBDGEUGHKZDAPB-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)NC(=O)C=CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-methyl-N-({4-[(trifluoroacetyl)amino]phenyl}sulfonyl)propanamide](/img/structure/B5693612.png)
![4-[4-(dimethylamino)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5693616.png)
![1-[(3-nitro-1H-pyrazol-1-yl)acetyl]piperidine-4-carboxamide](/img/structure/B5693623.png)

![3-benzyl-4,8-dimethyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5693636.png)

![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-chlorobenzohydrazide](/img/structure/B5693650.png)
![5-{[(2-methoxyphenoxy)acetyl]amino}isophthalic acid](/img/structure/B5693656.png)
![3,4-dichloro-N-[2-(3-chlorophenyl)ethyl]benzamide](/img/structure/B5693670.png)



